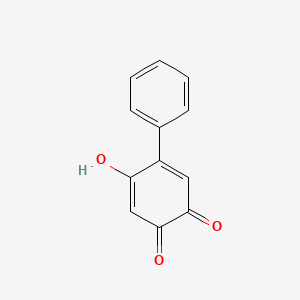
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H8O3 It is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a cyclohexa-diene-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione typically involves the reaction of phenylhydroquinone with suitable oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an alkaline medium to oxidize phenylhydroquinone, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenylhydroquinone.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Phenylhydroquinone.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophile properties and used in Diels-Alder reactions.
Phenylhydroquinone: A precursor in the synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione.
Quinones: Structurally related compounds with similar oxidation-reduction properties.
Uniqueness
This compound is unique due to its combination of a hydroxy group and a phenyl group on a cyclohexa-diene-dione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
23305-16-0 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7,13H |
InChI Key |
QXJZGUZUZUXJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















